molecular formula C16H13FN4O2S B2563520 2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097918-39-1

2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2563520
CAS No.: 2097918-39-1
M. Wt: 344.36
InChI Key: NOSASFWKXANVOY-UHFFFAOYSA-N
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Description

2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates a sulfonamide functional group, a well-established pharmacophore known to confer a wide range of pharmacological activities . Sulfonamides, as a class, are recognized for their ability to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase, and they play roles in targeting diverse disease states such as bacterial infections, inflammation, and glaucoma . The specific structure of this compound, which features a 2-fluorobenzene sulfonamide linked to a methylene bridge and a 3-(pyridin-4-yl)pyrazine heteroaromatic system, suggests potential as a key intermediate or scaffold in the design of enzyme inhibitors or receptor modulators. The presence of multiple nitrogen-containing heterocycles (pyridine and pyrazine) is a common feature in drugs and bioactive molecules, often contributing to target binding through hydrogen bonding and coordination with metals. Researchers can leverage this compound in areas including drug discovery, as a building block for the synthesis of more complex molecules, and in fundamental studies of sulfonamide-protein interactions. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-13-3-1-2-4-15(13)24(22,23)21-11-14-16(20-10-9-19-14)12-5-7-18-8-6-12/h1-10,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSASFWKXANVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridine and pyrazine rings, followed by their functionalization and coupling with the benzene sulfonamide group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

    Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide are compared below with four analogous sulfonamide derivatives, highlighting key differences in molecular features, physicochemical properties, and inferred biological activities.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity (Inferred) Reference
This compound (Target) C₁₆H₁₂F₂N₄O₂S ~362.1 2-fluorobenzenesulfonamide, pyridin-4-yl, pyrazine Not reported Enzyme inhibition (e.g., kinases)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) C₃₁H₂₂F₂N₆O₃ 589.1 Fluorophenyl, pyrazolo-pyrimidine, chromen-4-one 175–178 Kinase inhibition (likely)
N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide C₂₂H₂₃BrN₄O₃S₂ ~557.5 Bromopyrimidine, piperidine, methoxyphenyl Not reported Structural studies (crystallography)
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide C₁₅H₁₇N₅O₂S₃ ~407.5 Thioxopyrimidine, thiazolyl Not reported Antibacterial/antifungal
N-Methyl-4-(((3-(N-methylmethylsulfonamido)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyridin-3-one (BLD Pharm) C₂₀H₂₁F₃N₈O₃S ~528.5 Trifluoromethyl, pyrazine, methylsulfonamido Not reported Biochemical assays (high purity)

Structural and Functional Insights

Target vs. Example 53 (): Example 53 incorporates a chromen-4-one and pyrazolo-pyrimidine system, increasing molecular complexity and weight (~589 vs. ~362 g/mol). The chromenone moiety may enhance binding to kinases or oxidoreductases, while the fluorophenyl group improves lipophilicity.

Target vs. Bromopyrimidine Derivative () :

  • The bromine and piperidine substituents in the latter increase steric bulk and polar surface area, which may reduce membrane permeability compared to the target’s fluorine and pyridine.
  • The methoxyphenyl group in could confer antioxidant properties, whereas the target’s fluorobenzenesulfonamide may enhance metabolic stability.

Target vs. However, the target’s fluorine and pyridine may offer better selectivity for human enzymes.

Target vs. BLD Pharm Compound () :

  • The trifluoromethyl group in significantly increases hydrophobicity and electron-withdrawing effects, which could enhance target binding affinity but reduce solubility. The target’s single fluorine balances lipophilicity and polarity.

Physicochemical Properties

  • Molecular Weight : The target (~362 g/mol) is smaller than most analogs, suggesting better bioavailability. Larger compounds like Example 53 (~589 g/mol) may face challenges in absorption.
  • Fluorine vs. Bromine : Fluorine’s electronegativity and small size (target, ) favor metabolic stability and target binding, whereas bromine () may enhance halogen bonding but increase molecular weight.

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